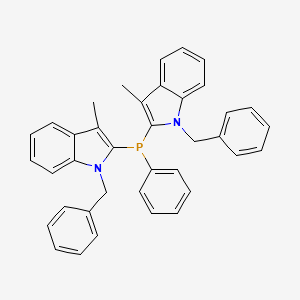

1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including those similar to 1H-Indole, as effective anticancer agents. For instance, derivatives such as 3-phenyl-1H-indole-2-carbohydrazide have demonstrated significant anti-proliferative effects against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cancer cell division and growth. One notable derivative showed an IC50 value of 0.34 µM against the HepG2 cell line, indicating its potency compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity often involves the induction of cell cycle arrest at the G2/M phase. This has been observed in several derivatives derived from indoles, where structural modifications enhance their binding affinity to tubulin, thereby inhibiting its polymerization and disrupting the mitotic spindle formation necessary for cell division .

Antibacterial Properties

Indole derivatives are also being explored for their antibacterial properties. For example, studies on 2-aryl-1H-indoles have shown that certain compounds can act as NorA efflux pump inhibitors in Staphylococcus aureus, which is critical in overcoming antibiotic resistance. A specific compound was identified as a promising lead with enhanced antibacterial activity against resistant strains .

Material Science Applications

Ligand Development

The unique structural features of indoles make them suitable for developing ligands in coordination chemistry. Compounds derived from indoles have been utilized to create complex ligands that exhibit interesting electronic properties and can be employed in catalysis or as sensors in various chemical reactions .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives for their anticancer potential. The derivatives were synthesized and screened for tubulin inhibitory activity using molecular docking techniques, which indicated that these compounds bind effectively at the colchicine site on tubulin . The most potent derivative was further modified to enhance its anticancer efficacy.

Case Study 2: Antibacterial Action

Research focused on the development of NorA efflux pump inhibitors derived from indoles demonstrated that structural modifications could significantly enhance antibacterial activity against Staphylococcus aureus. The study provided insights into structure-activity relationships (SAR), leading to the identification of new lead compounds with improved properties against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves interactions with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact mechanism depends on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- can be compared with other indole derivatives such as:

2,2’-(Phenylmethylene)bis(1H-indole): Similar in structure but lacks the phenylphosphinidene group.

2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole: Contains a dicyclohexylphosphino group instead of phenylphosphinidene.

The uniqueness of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- lies in its specific substitution pattern and the presence of the phenylphosphinidene group, which imparts distinct chemical and biological properties.

Biological Activity

1H-Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] specifically has garnered attention due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of its effectiveness against various biological targets.

Structural Characteristics

The compound features a biphenyl phosphinidene moiety attached to an indole structure, which is instrumental in its biological activity. The presence of the phosphorus atom and the specific arrangement of the indole rings contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of 1H-Indole derivatives can be categorized into several key areas:

- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines. For instance, compounds containing indole structures have been reported to induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : Research indicates that indole derivatives possess significant antibacterial and antifungal activities. They disrupt cellular processes in pathogens, making them potential candidates for new antibiotics.

- Neuroprotective Effects : Some indole compounds exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

- Anticancer Studies : A study demonstrated that a related indole derivative effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antimicrobial Activity : In vitro tests revealed that an indole-based compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to cell wall disruption and interference with protein synthesis .

- Neuroprotection : A recent study highlighted the neuroprotective effects of an indole derivative in a rat model of Parkinson's disease. The treatment led to improved motor function and reduced neuroinflammation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] compared to other well-known indole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| 1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-] | Moderate | High | Moderate |

| Vinblastine | High | Low | Low |

| Indomethacin | Moderate | Moderate | High |

| Melatonin | Low | Low | High |

The mechanisms through which 1H-Indole derivatives exert their biological effects are varied:

- Cell Cycle Arrest : Many indoles induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in cancer studies.

- Inhibition of Enzymatic Activity : Certain indoles inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

Properties

CAS No. |

828256-11-7 |

|---|---|

Molecular Formula |

C38H33N2P |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

bis(1-benzyl-3-methylindol-2-yl)-phenylphosphane |

InChI |

InChI=1S/C38H33N2P/c1-28-33-22-12-14-24-35(33)39(26-30-16-6-3-7-17-30)37(28)41(32-20-10-5-11-21-32)38-29(2)34-23-13-15-25-36(34)40(38)27-31-18-8-4-9-19-31/h3-25H,26-27H2,1-2H3 |

InChI Key |

WXVJHSLMNKNTQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=C(C6=CC=CC=C6N5CC7=CC=CC=C7)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.